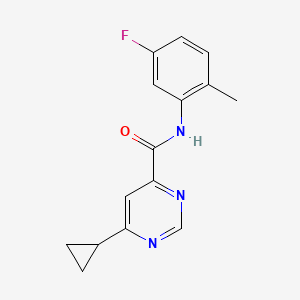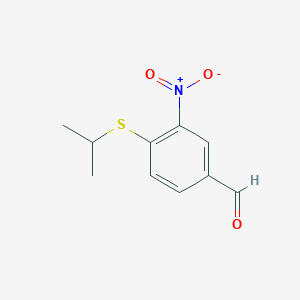![molecular formula C20H23ClN4O4 B2895392 1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-cyclopentyl-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide CAS No. 1251682-55-9](/img/structure/B2895392.png)
1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-cyclopentyl-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-cyclopentyl-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a cyclopentyl group, and a chloro-methoxyphenyl moiety.
Preparation Methods
The synthesis of 1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-cyclopentyl-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide involves multiple steps. One common synthetic route includes the reaction of 5-chloro-2-methoxyaniline with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then reacted with cyclopentanone and urea under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide or potassium cyanide.
Scientific Research Applications
1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-cyclopentyl-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The compound can also modulate signaling pathways by interacting with receptors, leading to changes in cellular responses .
Comparison with Similar Compounds
Similar compounds include:
N-(5-chloro-2-hydroxy-phenyl)-acetamide: This compound shares the chloro-phenyl moiety but differs in its overall structure and functional groups.
2-Methoxyphenyl isocyanate: This compound has a similar methoxyphenyl group but differs in its reactivity and applications.
Ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-phenyl-3-thiophenecarboxylate: This compound has a similar chloro-methoxybenzoyl group but includes a thiophene ring, making it distinct in its chemical behavior and applications.
Properties
IUPAC Name |
1-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-N-cyclopentyl-2-methyl-6-oxopyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O4/c1-12-22-10-15(19(27)23-14-5-3-4-6-14)20(28)25(12)11-18(26)24-16-9-13(21)7-8-17(16)29-2/h7-10,14H,3-6,11H2,1-2H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABFYFLCWMQDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1CC(=O)NC2=C(C=CC(=C2)Cl)OC)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(2,5-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2895311.png)
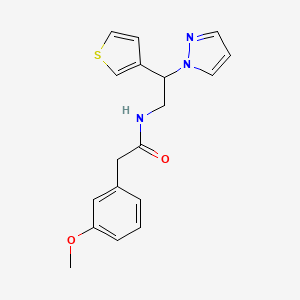
![N-({[2,3'-bipyridine]-3-yl}methyl)-4-acetamidobenzamide](/img/structure/B2895315.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide](/img/structure/B2895317.png)
![1-(4-Tert-butylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea](/img/structure/B2895319.png)
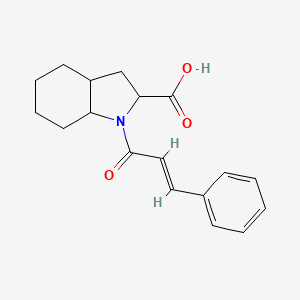
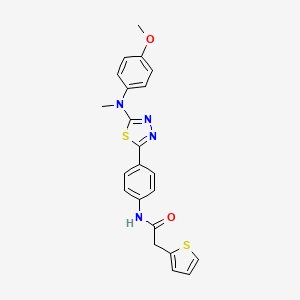
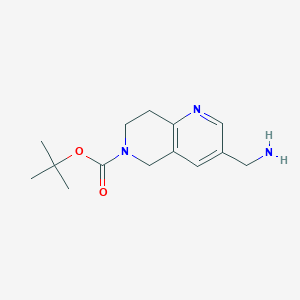
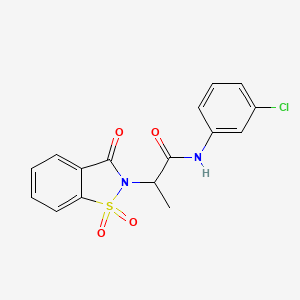
![5-Methyl-2-({1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2895326.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2895327.png)
